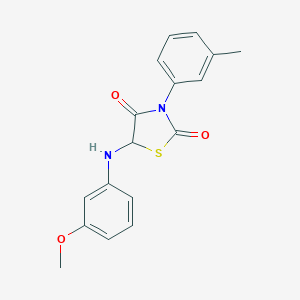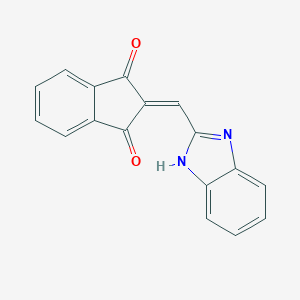
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that is used as an antidiabetic drug. It is a potent insulin secretagogue that stimulates insulin secretion from pancreatic β-cells.
Mécanisme D'action
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic β-cells by binding to the ATP-sensitive potassium (KATP) channels. This leads to depolarization of the β-cells and subsequent influx of calcium ions, which triggers insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has a shorter duration of action compared to other sulfonylurea drugs, which makes it a suitable option for reducing postprandial hyperglycemia.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes mellitus.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has several advantages for lab experiments. It has a shorter duration of action compared to other sulfonylurea drugs, which allows for more precise control of insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is also well-tolerated and has a low risk of hypoglycemia. However, 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has limitations for lab experiments as well. It is not suitable for long-term glycemic control and may not be effective in patients with severe insulin resistance.
Orientations Futures
There are several future directions for research on 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione in combination therapy with other antidiabetic drugs. Another area of interest is the development of new derivatives of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione with improved pharmacological properties. Additionally, the mechanism of action of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione on KATP channels needs further investigation to fully understand its mode of action.
Méthodes De Synthèse
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is synthesized by reacting 3-m-tolyl-thiazolidine-2,4-dione with 3-methoxyaniline in the presence of a catalyst. The reaction yields 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione as a white crystalline solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to be effective in reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been studied for its potential use in combination therapy with other antidiabetic drugs.
Propriétés
Nom du produit |
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-(3-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-3-7-13(9-11)19-16(20)15(23-17(19)21)18-12-6-4-8-14(10-12)22-2/h3-10,15,18H,1-2H3 |
Clé InChI |
VZOKHIXKOOAONR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)



![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
